molecular formula C11H14N4O B1517174 5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 1082550-33-1

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B1517174
M. Wt: 218.26 g/mol
InChI Key: MYGWVVYUBLUZEX-UHFFFAOYSA-N
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Description

Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Synthesis Analysis

Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds involves two fused pyrimidine rings, making them bicyclic . They contain two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .


Chemical Reactions Analysis

The chemical reactions of these compounds involve various synthetic routes . For example, chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride yielded the respective 4-chloro-2-phenylpyrimidine-5-carboxylic acid .

Scientific Research Applications

  • Pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines

    • Scientific Field : Organic and Medicinal Chemistry .
    • Application Summary : These compounds are types of bicyclic [6 + 6] systems and have been applied on a large scale in the medical and pharmaceutical fields .
    • Methods of Application : The main sections of study include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results or Outcomes : The study provides an overview of the chemistry and biological significance of these compounds .
  • Pyrido [2,3-d]pyrimidin-5-one, pyrido [2,3-d]pyrimidin-7-one, and pyrimidino [4,5-d][1,3]oxazine derivatives

    • Scientific Field : Organic Chemistry .
    • Application Summary : These compounds are synthesized from 5-acetyl-4-aminopyrimidines .
    • Methods of Application : The synthesis involves heating under reflux with MeONa in BuOH, transformation into pyrido [2,3-d]pyrimidin-5-one derivatives, and reaction with carboxylic acid chlorides under reflux in xylene followed by addition of a base .
    • Results or Outcomes : The study resulted in the synthesis of new pyrido [2,3-d]pyrimidine and pyrimidino [4,5-d][1,3]oxazine derivatives .
  • Perhydro-3a,6a,9a-triazaphenalene
    • Scientific Field : Organic Chemistry .
    • Application Summary : This compound is a type of bicyclic heterocyclic system .
    • Methods of Application : The study involves the analysis of the conformers of perhydro-3a,6a,9a-triazaphenalene by stereoelectronic stabilization, gauche interactions, DFT calculations, and spectral data .
    • Results or Outcomes : The study provides an overview of the chemistry of bicyclic heterocyclic systems of the type [6 + 6] .
  • Bicyclic 6 + 6 systems
    • Scientific Field : Organic Chemistry .
    • Application Summary : The chemistry of pyrimido [4,5-d]pyrimidines and pyrimido [5,4-d]pyrimidines as types of bicyclic [6 + 6] systems .
    • Methods of Application : The study includes synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results or Outcomes : The study provides an overview of the chemistry and biological significance of these compounds .

Future Directions

The future directions in the study of these compounds involve further evaluation of their chemical properties and biological activity . They are a rapidly growing area of organic synthesis due to a wide range of biological activity .

properties

IUPAC Name

5-amino-6-pyrrolidin-1-yl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-7-5-8-9(14-11(16)13-8)6-10(7)15-3-1-2-4-15/h5-6H,1-4,12H2,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGWVVYUBLUZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2N)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00651596
Record name 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-(1-pyrrolidinyl)-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

1082550-33-1
Record name 5-Amino-6-(pyrrolidin-1-yl)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00651596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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